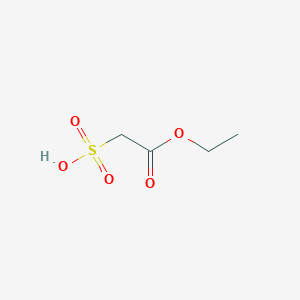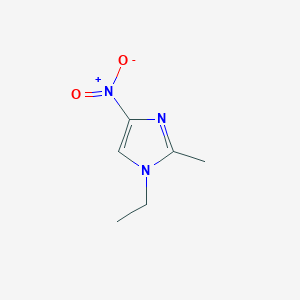![molecular formula C15H22N2O B3058434 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 894370-26-4](/img/structure/B3058434.png)
2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Overview
Description
2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with dimethyl groups and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 2,4-dimethylbenzaldehyde with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. One common method involves the use of a metal-catalyzed reaction, where transition metals such as palladium or nickel are employed to catalyze the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often utilizes optimized reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
Reduction: 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Products vary depending on the substituent introduced, such as 2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]-3-nitrobenzaldehyde.
Scientific Research Applications
2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The benzaldehyde core may also participate in covalent bonding with target proteins, leading to alterations in their function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzaldehyde: Lacks the piperazine moiety, making it less versatile in biological applications.
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Similar structure but lacks the dimethyl substitutions on the benzaldehyde ring.
Uniqueness
2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is unique due to the presence of both the dimethyl groups and the piperazine moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-8-13(2)15(11-18)9-14(12)10-17-6-4-16(3)5-7-17/h8-9,11H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPRFYCTSCXCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CN2CCN(CC2)C)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589507 | |
| Record name | 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894370-26-4 | |
| Record name | 2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3058362.png)







